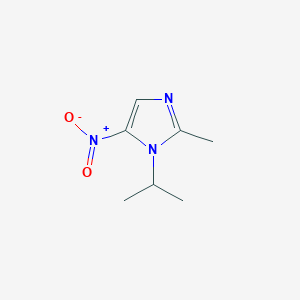
1-Piperidineacetamide, N-(3-fluorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidineacetamide, N-(3-fluorophenyl)- (hereafter referred to as 3-FPP) is an organic compound that belongs to the class of amides and is used in a range of scientific research and laboratory experiments. It is a white crystalline solid that has a melting point of 164-166°C and is soluble in water, alcohol, and ether. 3-FPP has several applications in the fields of medicine, biochemistry, and pharmacology due to its ability to interact with proteins and other molecules.
科学的研究の応用
3-FPP is widely used in scientific research due to its ability to interact with proteins and other molecules. It has been used to study the structure and function of proteins, to investigate the mechanism of action of drugs, and to study the biochemical and physiological effects of certain compounds. 3-FPP has also been used in the synthesis of other compounds, such as 4-fluorophenylpiperidine.
作用機序
3-FPP is thought to interact with proteins and other molecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions allow 3-FPP to bind to specific proteins and other molecules, which can then be studied for their structure and function.
Biochemical and Physiological Effects
3-FPP has been used in scientific research to study the biochemical and physiological effects of certain compounds. For example, it has been used to study the effects of certain drugs on the body, as well as to investigate the mechanisms of action of certain compounds.
実験室実験の利点と制限
The main advantages of using 3-FPP in laboratory experiments are its low cost, its stability, and its ease of synthesis. Additionally, 3-FPP is generally well tolerated by cells, making it a safe and effective tool for studying the biochemical and physiological effects of certain compounds. However, 3-FPP can be toxic if used in high concentrations, so it is important to use it carefully and in accordance with safety protocols.
将来の方向性
There are several potential future directions for the use of 3-FPP in scientific research. These include the development of new drugs and therapies, the study of the mechanisms of action of certain compounds, and the use of 3-FPP as a tool for studying the biochemical and physiological effects of certain compounds. Additionally, 3-FPP could be used to study the structure and function of proteins and other molecules, and to investigate the effects of environmental toxins on the body. Finally, 3-FPP could be used in the synthesis of other compounds, such as 4-fluorophenylpiperidine.
合成法
3-FPP can be synthesized using a two-step process. The first step involves the reaction of piperidine with 3-fluorobenzoyl chloride in the presence of a base such as sodium carbonate. This reaction yields the intermediate 3-fluorobenzamide. The second step involves the reaction of the intermediate with acetic anhydride in the presence of a base such as sodium acetate, which yields 3-FPP as the final product.
特性
IUPAC Name |
N-(3-fluorophenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-11-5-4-6-12(9-11)15-13(17)10-16-7-2-1-3-8-16/h4-6,9H,1-3,7-8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDFYVYUMFJICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368869 |
Source


|
| Record name | 1-Piperidineacetamide, N-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58479-90-6 |
Source


|
| Record name | 1-Piperidineacetamide, N-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate](/img/structure/B6612468.png)




![Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro-](/img/structure/B6612496.png)
![1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6612504.png)


![4-({3-[3-(hydroxymethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl}amino)cyclohexan-1-ol](/img/structure/B6612518.png)

![(3aR,6aS)-5-amino-octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B6612545.png)